molecular formula C19H22N2O4S B2752094 2-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946222-58-8

2-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2752094
CAS No.: 946222-58-8
M. Wt: 374.46
InChI Key: IYTFELPBSZXKCV-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethoxy group, a methanesulfonyl group, and a tetrahydroquinoline moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base.

    Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, often using ethyl iodide or ethyl bromide as the alkylating agent.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide group through an amidation reaction, typically using benzoyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions may introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: A closely related compound with a similar structure but differing in the position of the methanesulfonyl group.

    2-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-8-yl)benzamide: Another similar compound with the methanesulfonyl group at a different position on the tetrahydroquinoline ring.

Uniqueness

The uniqueness of 2-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-25-18-9-5-4-8-16(18)19(22)20-15-11-10-14-7-6-12-21(17(14)13-15)26(2,23)24/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTFELPBSZXKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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